Msh, beta, (5-22)

説明

“Msh, beta, (5-22)” is an endogenous peptide hormone and neuropeptide . It is a melanocortin, specifically, one of the three types of melanocyte-stimulating hormone (MSH), and is produced from proopiomelanocortin (POMC) . It is an agonist of the MC 1, MC 3, MC 4, and MC 5 receptors .

Synthesis Analysis

The synthesis of “Msh, beta, (5-22)” involves the production of proopiomelanocortin (POMC), which is then processed to generate the melanocortin peptides .Molecular Structure Analysis

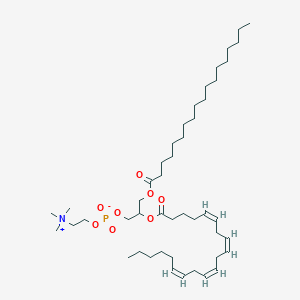

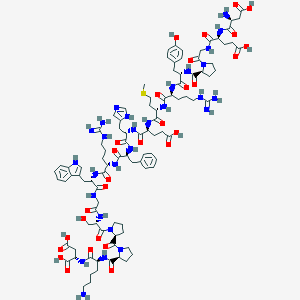

The molecular formula of “Msh, beta, (5-22)” is C98H138N28O29S . The IUPAC name is (2 S )-2- [ [ (2 S )-6-amino-2- [ [ (2 S )-1- [ (2 S )-1- [ (2 S )-2- [ [2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-1- [2- [ [ (2 S )-2- [ [ (2 S )-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3- (4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3- (1 H -imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3- (1 H -indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid .科学的研究の応用

Role in Melanocortin Receptors

Beta-MSH is a ligand for melanocortin receptors, which are involved in a wide range of physiological functions . These include pigmentation, adrenal steroidogenesis, appetite regulation and energy homeostasis, energy metabolism, cardiovascular function, exocrine secretion, inflammation, immunomodulation, neuromuscular regeneration, sexual function, and temperature control .

Impact on Obesity

The obesity phenotype in POMC mutation carriers resulting in beta-MSH deficiency implies a significant effect of beta-MSH on body weight . This underscores the importance of beta-MSH as a physiologically relevant melanocortin ligand.

Therapeutic Approach for Metabolic Conditions

Since the central melanocortin system plays important roles in regulating energy homeostasis, targeting neural melanocortin receptors is emerging as a therapeutic approach for treating metabolic conditions such as obesity and cachexia .

Development of Potent and Selective Ligands

Early efforts modifying endogenous ligands resulted in the development of many potent and selective ligands . This includes classical ligands (MSH and agouti-related peptide), nonclassical ligands (lipocalin 2, β-defensin, small molecules, and pharmacoperones), and clinically approved ligands (ACTH, setmelanotide, bremelanotide, and several repurposed drugs) .

Anti-Cancer Strategies in Melanoma Research

Alpha-melanocyte stimulating hormone (α-MSH) and its receptor, melanocortin 1 receptor (MC1R), have been proposed as potential targets for anti-cancer strategies in melanoma research . This is due to their tissue-specific expression and involvement in melanocyte homeostasis .

Generation of Potent MC3/4R Peptide Analogues

In vitro enzymatic cleavage of native human beta-MSH(5-22) with two ubiquitous dipeptidyl peptidases (DPP), DPP-I and DPP-IV, generated two potent MC3/4R peptide analogues, beta-MSH(7-22) and beta-MSH(9-22) .

作用機序

Target of Action

The primary target of Msh, Beta, (5-22), also known as Beta-MSH (monkey), is the Melanocortin 1 Receptor (MC1R) . MC1R is a receptor that is highly expressed in melanocytes . Melanocytes are skin cells responsible for the production of the pigment melanin, which gives color to the skin, hair, and eyes .

Mode of Action

Beta-MSH interacts with its target, MC1R, by binding to it . This binding triggers a series of biochemical reactions that lead to the production and release of melanin, a process referred to as melanogenesis .

Biochemical Pathways

The binding of Beta-MSH to MC1R activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway . This pathway leads to the expression of melanogenesis enzyme genes, which are responsible for the synthesis of melanin .

Pharmacokinetics

It has been demonstrated that enzymatic cleavage of native human beta-msh (5-22) with two ubiquitous dipeptidyl peptidases (dpp), dpp-i and dpp-iv, generates two potent mc3/4r peptide analogues, beta-msh (7-22) and beta-msh (9-22) . These analogues have a higher binding affinity and functional potency than their parent peptide, Beta-MSH (5-22) .

Result of Action

The primary result of Beta-MSH’s action is the stimulation of melanin production . This leads to a darkening of the skin, which is a protective response against ultraviolet (UV) light . In addition to its pigmentary effects, Beta-MSH also has anti-inflammatory and anti-microbial properties .

Action Environment

The action of Beta-MSH is influenced by environmental factors such as UV light exposure. UV light stimulates melanocytes in the skin to produce and secrete MSH, which in turn increases the synthesis of melanin . This is a protective mechanism that helps shield the skin from the harmful effects of UV radiation .

特性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H138N28O29S/c1-156-39-32-65(117-84(142)61(19-9-34-106-97(101)102)114-90(148)67(41-53-24-26-56(128)27-25-53)122-92(150)72-21-11-36-124(72)76(130)49-110-82(140)63(28-30-77(131)132)113-81(139)58(100)44-79(135)136)88(146)116-64(29-31-78(133)134)87(145)121-69(43-55-47-105-51-111-55)91(149)119-66(40-52-14-3-2-4-15-52)89(147)115-62(20-10-35-107-98(103)104)85(143)120-68(42-54-46-108-59-17-6-5-16-57(54)59)83(141)109-48-75(129)112-71(50-127)94(152)126-38-13-23-74(126)95(153)125-37-12-22-73(125)93(151)118-60(18-7-8-33-99)86(144)123-70(96(154)155)45-80(137)138/h2-6,14-17,24-27,46-47,51,58,60-74,108,127-128H,7-13,18-23,28-45,48-50,99-100H2,1H3,(H,105,111)(H,109,141)(H,110,140)(H,112,129)(H,113,139)(H,114,148)(H,115,147)(H,116,146)(H,117,142)(H,118,151)(H,119,149)(H,120,143)(H,121,145)(H,122,150)(H,123,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSACAYSFBJBFSO-RYLVUJHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H138N28O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170319 | |

| Record name | Msh, beta, (5-22) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2204.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Msh, beta, (5-22) | |

CAS RN |

17750-75-3 | |

| Record name | Msh, beta, (5-22) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Msh, beta, (5-22) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)